3,4-Dihydroxybenzaldoxime is a catecholoxime derived from the hydroxylated benzaldehyde, 3,4-dihydroxybenzaldehyde. It belongs to a class of compounds known for their antioxidant properties. [, ] In scientific research, 3,4-dihydroxybenzaldoxime has been investigated for its potential as an antitumor agent and a powerful antioxidant for highly unsaturated lipids. [, ]
3,4-Dihydroxybenzaldoxime exhibits strong radical scavenging activity. [] The mechanism likely involves the donation of a hydrogen atom from the hydroxyl groups to free radicals, neutralizing them and halting the chain reaction of lipid peroxidation. [] This is supported by studies showing its effectiveness in preventing the autoxidation of highly unsaturated lipids like soybean oil, evening primrose oil, and squalene. []
One study highlighted 3,4-dihydroxybenzaldoxime's potent inhibitory effect on ribonucleotide reductase activity with an IC50 value of 38 μM. [] Ribonucleotide reductase is an enzyme crucial for DNA synthesis, and its inhibition can lead to antitumor effects. [] This inhibitory effect was linked to the compound's superior antitumor activity against L1210 murine leukemia cells, showing a 100% increased lifespan in the model. []
Research indicates that 3,4-Dihydroxybenzaldoxime is a powerful antioxidant, outperforming standards like ascorbic acid, tocopherol, and BHT in protecting highly unsaturated lipids. [] This has significant implications for the food and cosmetic industries, where it can be used to prevent the oxidation and rancidification of products containing these lipids. []
Studies demonstrate the in vitro and in vivo antitumor activity of 3,4-Dihydroxybenzaldoxime, specifically against L1210 murine leukemia cells. [] Its ability to inhibit ribonucleotide reductase makes it a promising candidate for further research as a potential chemotherapeutic agent. []
References:1. Schwarz, K., et al. (1996). Catecholoximes as powerful antioxidants for highly unsaturated lipids. International Journal of Food Science & Technology, 31(5), 427–434. []2. Fitzpatrick, F.A., et al. (1984). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. Journal of Medicinal Chemistry, 27(11), 1539-1544. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7